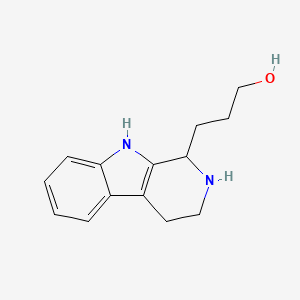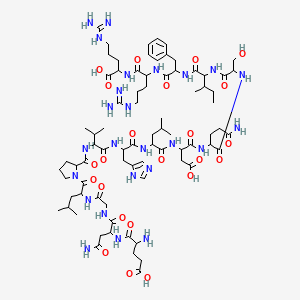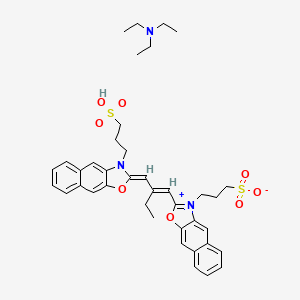
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is a complex organic compound with the molecular formula C17H17N. This compound is part of the dibenzazepine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process includes the use of hydrogen over Raney nickel as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization and reduction .
Análisis De Reacciones Químicas
Types of Reactions
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5H-DIBENZ(c,e)AZEPINE, 6,7-DIHYDRO-6-(2-PROPENYL)-: Similar structure but lacks the dichloro substitution.
5,5,7,7-TETRAMETHYL-6,7-DIHYDRO-5H-DIBENZO(c,e)AZEPINE: Contains additional methyl groups, which may alter its chemical properties.
Uniqueness
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63918-66-1 |
|---|---|
Fórmula molecular |
C17H15Cl2N |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
3,9-dichloro-6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C17H15Cl2N/c1-2-7-20-10-12-8-14(18)3-5-16(12)17-6-4-15(19)9-13(17)11-20/h2-6,8-9H,1,7,10-11H2 |
Clave InChI |
KMAVLDDABBYQQM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC2=C(C=CC(=C2)Cl)C3=C(C1)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)








